Berlafenone
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Overview
Description
Preparation Methods
The synthesis of berlafenone involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol, followed by neutralization with hydrochloric acid and crystallization . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
Berlafenone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Berlafenone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Studies have explored its effects on cellular functions and signal transduction pathways.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in conditions involving sodium channel dysfunction.
Industry: This compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
Berlafenone exerts its effects primarily by antagonizing sodium channels . This action disrupts the normal flow of sodium ions, affecting cellular excitability and signal transmission. The molecular targets include specific sodium channel subtypes, and the pathways involved are related to ion transport and membrane potential regulation.
Comparison with Similar Compounds
Berlafenone can be compared with other sodium channel antagonists, such as lidocaine and phenytoin. Unlike these compounds, this compound has a unique chemical structure that may offer distinct advantages in terms of selectivity and potency. Similar compounds include:
Lidocaine: A widely used local anesthetic.
Phenytoin: An anticonvulsant medication.
Carbamazepine: Another anticonvulsant with sodium channel blocking properties.
This compound’s uniqueness lies in its specific molecular interactions and potential for targeted therapeutic applications.
Properties
CAS No. |
18965-97-4 |
---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3 |
InChI Key |
DBHPVKNFKBKJCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Related CAS |
18965-98-5 (hydrochloride) |
Synonyms |
1-(2'-biphenyloxy)-2-tert-butylamino-2-propanol hydrochloride berlafenone bipranol GK 23-G GK-23-G |
Origin of Product |
United States |
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